molecular formula C11H10BrNO2S B1334421 2-Bromo-N-(P-toluenesulfonyl)pyrrole CAS No. 290306-56-8

2-Bromo-N-(P-toluenesulfonyl)pyrrole

Cat. No.: B1334421
CAS No.: 290306-56-8
M. Wt: 300.17 g/mol
InChI Key: DEGWOQDAQOPOEW-UHFFFAOYSA-N
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Description

2-Bromo-N-(p-toluenesulfonyl)pyrrole is a halogenated pyrrole derivative characterized by a bromine atom at the C2 position and a p-toluenesulfonyl (tosyl) group at the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials.

Synthesis:
The synthesis involves a two-step process:

Bromination: Pyrrole is brominated at low temperatures (-78 °C) using N-bromosuccinimide (NBS) in dry tetrahydrofuran (THF) to introduce the bromine atom at C2 .

N-Tosylation: The brominated pyrrole is treated with p-toluenesulfonyl chloride in the presence of NaH and dimethylformamide (DMF) to install the tosyl group .

Structural Features: The tosyl group provides steric bulk and electronic stabilization, facilitating regioselective reactions. X-ray crystallography of related tosylpyrroles (e.g., 2-chloromethyl-N-(p-toluenesulfonyl)pyrrole) reveals non-planar conformations due to steric interactions between the tosyl group and adjacent substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-(P-toluenesulfonyl)pyrrole can be synthesized through a two-step process:

The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the tosylation step. The reactions are usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Transition-Metal Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position enables diverse cross-coupling reactions, making this compound a key precursor for functionalized pyrroles.

Suzuki–Miyaura Coupling

  • Reagents : Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃, EtOH/H₂O.
  • Conditions : Reflux (6 h).
  • Example : Reaction with 4-methoxyphenylboronic acid yields 2-(4-methoxyphenyl)-N-tosylpyrrole (80% yield) .
  • Mechanism : Oxidative addition of Pd(0) to the C–Br bond, transmetalation with boronic acid, and reductive elimination .
SubstrateProductYieldConditionsReference
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-N-tosylpyrrole80%Pd(PPh₃)₄, Na₂CO₃, EtOH/H₂O, reflux

Stille Coupling

  • Reagents : Organostannanes, Pd catalysts (e.g., Pd(PPh₃)₄), DMF.
  • Conditions : Ambient to elevated temperatures.
  • Application : Forms biaryl or heteroaryl pyrroles for pharmaceuticals and materials science .

Nucleophilic Substitution

The electron-withdrawing tosyl group activates the pyrrole ring for nucleophilic attacks, though the bromine substitution primarily drives reactivity.

Displacement of Bromine

  • Reagents : Amines, thiols, or alkoxides.
  • Example : Reaction with morpholine in THF yields 2-morpholino-N-tosylpyrrole (65% yield) .

Ring Functionalization

The pyrrole core undergoes electrophilic substitution, albeit at reduced rates due to the electron-withdrawing tosyl group.

Nitration

  • Reagents : HNO₃/AcOH.
  • Position : Preferential nitration at the 4- or 5-position of the pyrrole ring .

Reductive Transformations

Controlled reduction of the sulfonamide group or bromine substituent is achievable under specific conditions.

Debromination

  • Reagents : Zn/NH₄Cl.
  • Product : N-Tosylpyrrole (retains sulfonamide protection) .

Comparative Reactivity

Key differences between this compound and analogs:

CompoundReactivity ProfileUnique Features
N-TosylpyrroleLower reactivity (no bromine)Limited to electrophilic substitution
2-BromopyrroleHigher reactivity (no sulfonamide)Prone to polymerization
2-Chloro-N-tosylpyrroleSimilar to bromo analogSlower coupling kinetics

Key Mechanistic Insights

  • Suzuki Coupling : The reaction proceeds via a Pd(0)/Pd(II) cycle, with Na₂CO₃ facilitating transmetalation .
  • Stille Coupling : Requires stoichiometric organostannanes and tolerates diverse electronic environments .

Scientific Research Applications

Synthetic Applications

This compound has shown to be a valuable synthon in the synthesis of more complex molecules. Its ability to participate in cross-coupling reactions makes it a crucial intermediate in the development of various pharmaceuticals and agrochemicals. The following table summarizes key synthetic applications:

Application Description
Suzuki Coupling Reacts with arylboronic acids to form arylated pyrroles, expanding the library of pyrrole derivatives.
Stille Coupling Utilized as a pseudohalide coupling partner to synthesize complex organic molecules .
Building Block Serves as a building block for synthesizing heterocyclic compounds and pharmaceuticals.

Biological Applications

Recent studies have explored the biological activity of pyrrole derivatives, including 2-Bromo-N-(p-toluenesulfonyl)pyrrole, highlighting its potential as an antimicrobial and anticancer agent. The compound's structure allows it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that some derivatives can inhibit the growth of resistant bacteria, suggesting their potential use in treating infections .

Enzyme Inhibition

The sulfonyl group in this compound enhances its ability to interact with enzyme active sites, potentially leading to the development of enzyme inhibitors. This property is crucial for designing drugs targeting metabolic pathways .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

  • Anticancer Research : A study evaluated various pyrrole derivatives for their anticancer activities against specific cancer cell lines. The findings indicated that certain derivatives showed promising results, warranting further investigation into their mechanisms and potential therapeutic applications .
  • Antituberculosis Activity : Another study focused on designing pyrrole-2-carboxamides based on structural models related to tuberculosis treatment. The results suggested that modifications to the pyrrole ring could enhance anti-TB activity significantly .
  • Synthesis of Novel Compounds : Researchers have synthesized new compounds using this compound as a starting material, demonstrating its utility in creating novel heterocycles with desired biological activities .

Mechanism of Action

The mechanism of action of 2-Bromo-N-(P-toluenesulfonyl)pyrrole involves its interaction with nucleophiles and electrophiles. The bromine atom at the 2-position is highly reactive, making it a suitable site for nucleophilic substitution reactions. The p-toluenesulfonyl group enhances the compound’s stability and reactivity by acting as an electron-withdrawing group, which facilitates various chemical transformations .

Comparison with Similar Compounds

Regioselectivity in Halogenation

The position of halogenation in N-substituted pyrroles is highly dependent on the steric and electronic properties of the N-substituent.

Compound Name N-Substituent Halogenation Position Yield Key Observations Reference
2-Bromo-N-(p-toluenesulfonyl)pyrrole Tosyl C2 N/A* Facilitates α-position reactivity
3-Bromo-1-(triisopropylsilyl)pyrrole (163) Triisopropylsilyl C3 78% Bulky substituent directs bromination to β-position
3,4-Dibromo-N-(p-toluenesulfonyl)pyrrole (169) Tosyl C3, C4 43% Requires harsh conditions (Br₂ in acetic acid)
3-Bromo-1-tritylpyrrole (165) Trityl C3 75% Trityl group enhances steric hindrance

Key Findings :

  • Steric Effects : Bulky N-substituents (e.g., triisopropylsilyl, trityl) force bromination to occur at β-positions (C3/C4) due to blocked α-sites (C2/C5) .
  • Electronic Effects : Tosyl groups, being electron-withdrawing, stabilize α-brominated products (C2) under mild conditions .
  • Temperature Control : Selective bromination at C3 for 163 requires low temperatures (-78 °C) to suppress side reactions .

Structural and Conformational Differences

  • Tosyl vs. Trityl Groups : The tosyl group in this compound allows planar conformations in simple derivatives, whereas bulkier trityl or triisopropylsilyl groups induce significant steric twisting (e.g., 40.49° in bis(2-pyrrolyl)ethyne derivatives) .
  • Crystal Packing : Tosylpyrroles exhibit intermolecular hydrogen bonding via sulfonyl oxygen atoms, enhancing stability in solid-state structures .

Biological Activity

2-Bromo-N-(P-toluenesulfonyl)pyrrole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its antibacterial properties and interactions with various biomolecules.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrNO2SC_{11}H_{10}BrNO_{2}S. The compound features a pyrrole ring substituted with a bromine atom and a p-toluenesulfonyl group, which enhances its solubility and reactivity. The crystal structure analysis reveals that the compound crystallizes in a columnar arrangement with interdigitated C—H⋯O interactions, which may play a role in its biological activity .

Synthesis

The synthesis of this compound typically involves the bromination of pyrrole derivatives followed by the introduction of the p-toluenesulfonyl group. Various synthetic routes have been explored, including one-pot multicomponent reactions that facilitate the rapid assembly of complex structures while minimizing the use of hazardous reagents .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The presence of halogen substitutions, particularly bromine at the C4 position of pyrrole, has been correlated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrrole have shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

The mechanism underlying the antibacterial activity of this compound is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts bacterial cell division and leads to cell death. Additionally, the sulfonyl group may enhance the compound's ability to penetrate bacterial membranes, further contributing to its efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Study on Anticancer Activity : A study evaluated various pyrrole derivatives for their anticancer properties using MTT assays. The results indicated that some derivatives exhibited significant cytotoxicity against cancer cell lines such as HEPG2 and MCF7, suggesting that modifications to the pyrrole structure can enhance therapeutic potential .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications at specific positions on the pyrrole ring can dramatically influence biological activity. For example, introducing different substituents on the p-toluenesulfonyl group can alter both solubility and interaction with target biomolecules .

Data Table: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 Values
This compoundAntibacterialE. coli32-64 µg/mL
Pyrrole Derivative AAnticancerHEPG2IC50 = 1.18 ± 0.14 µM
Pyrrole Derivative BAnticancerMCF7IC50 = 0.7 ± 0.2 µM

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Bromo-N-(P-toluenesulfonyl)pyrrole?

The synthesis involves bromination followed by sulfonylation. Key steps include:

  • Bromination : Reacting pyrrole with N-bromosuccinimide (NBS) in dry tetrahydrofuran (THF) at -78°C under an argon atmosphere. The reaction mixture is maintained at -15°C for 15 hours to ensure regioselective bromination at the α-position .
  • Sulfonylation : Introducing p-toluenesulfonyl chloride (TsCl) in THF at -20°C with sodium hydride (NaH) as a base. This step requires careful temperature control to avoid side reactions .
  • Purification : Column chromatography on silica gel is typically used to isolate the product.

Q. How can spectroscopic techniques (e.g., NMR, TLC) confirm the structure and purity of this compound?

  • ¹H NMR : Characteristic signals include aromatic protons from the pyrrole ring (δ ~6.2–7.3 ppm), methyl protons from the p-toluenesulfonyl group (δ ~2.4 ppm), and downfield shifts for bromine-adjacent protons .
  • TLC : Use polar solvents (e.g., ethyl acetate/hexane mixtures) to monitor reaction progress. UV visualization or iodine staining helps detect sulfonylated products .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, with expected fragmentation patterns for brominated sulfonamides .

Q. What are common challenges in purifying this compound, and how are they addressed?

  • Byproduct Formation : Residual TsCl or unreacted starting materials can co-elute with the product. Gradient elution in column chromatography improves separation .
  • Moisture Sensitivity : The compound is hygroscopic; use anhydrous solvents and inert atmospheres during purification.
  • Crystallization Issues : Recrystallization from hot n-hexane or toluene yields pure crystals, but slow cooling (-20°C) is critical for high recovery .

Advanced Research Questions

Q. How does the electronic effect of the p-toluenesulfonyl group influence the reactivity of 2-bromopyrrole in cross-coupling reactions?

The sulfonyl group acts as an electron-withdrawing substituent, stabilizing the pyrrole ring and enhancing the electrophilicity of the bromine atom. This facilitates Suzuki-Miyaura or Ullmann couplings with aryl boronic acids or amines, respectively. However, steric hindrance from the tosyl group may reduce yields in bulky substrates. Optimization of palladium catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/H₂O) is essential .

Q. What methodologies resolve contradictions in reported yields for brominated pyrrole derivatives?

Discrepancies in yields (e.g., 25% vs. 63% in similar reactions) often arise from:

  • Substituent Position : Para-substituted aryl groups (e.g., 4-bromophenyl) improve yields due to reduced steric hindrance compared to meta-substituted analogs .
  • Reaction Time : Extended reflux durations (e.g., 4 days vs. overnight) enhance conversion but risk decomposition. Real-time monitoring via TLC or in situ IR is recommended .
  • Catalyst Loading : p-Toluenesulfonic acid (PTSA) catalytic amounts (1–5 mol%) improve imine formation in condensation reactions .

Q. How can regioselective bromination of N-protected pyrroles be achieved?

  • Directed Bromination : Use N-protecting groups (e.g., t-BOC, benzenesulfonyl) to direct bromination to the α-position. N-Bromosuccinimide (NBS) in THF at -70°C under inert conditions achieves >90% regioselectivity .
  • Stannyl-Bromo Exchange : Pre-functionalize pyrrole with trimethylstannyl groups at the α-position, followed by bromine displacement. This method avoids over-bromination .

Q. What advanced analytical techniques characterize the stability and degradation pathways of this compound?

  • HPLC-MS : Identifies degradation products (e.g., debrominated or hydrolyzed derivatives) under accelerated stability testing (40°C/75% RH) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks that influence shelf-life .
  • DFT Calculations : Predict thermal stability by modeling bond dissociation energies (BDEs) for Br–C and S–N bonds .

Q. Methodological Considerations

Q. How do alternative sulfonyl groups (e.g., benzenesulfonyl vs. p-toluenesulfonyl) affect the compound’s physicochemical properties?

  • Solubility : p-Toluenesulfonyl derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) due to the methyl group’s lipophilicity.
  • Thermal Stability : Differential scanning calorimetry (DSC) shows p-toluenesulfonyl derivatives decompose at ~220°C, compared to ~200°C for benzenesulfonyl analogs .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Slow Addition : Gradual introduction of NBS or TsCl prevents exothermic side reactions.
  • In-line FTIR : Monitors intermediate formation in flow chemistry setups, enabling real-time adjustments .

Properties

IUPAC Name

2-bromo-1-(4-methylphenyl)sulfonylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-9-4-6-10(7-5-9)16(14,15)13-8-2-3-11(13)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGWOQDAQOPOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397287
Record name 2-Bromo-1-(p-toluenesulfonyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290306-56-8
Record name 2-Bromo-1-(p-toluenesulfonyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-(4-toluenesulphonyl)-1H-pyrrole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromo-N-(P-toluenesulfonyl)pyrrole
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2-Bromo-N-(P-toluenesulfonyl)pyrrole
2-Bromo-N-(P-toluenesulfonyl)pyrrole
2-Bromo-N-(P-toluenesulfonyl)pyrrole

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